molecular formula C21H24N4O2 B4241097 2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE

2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE

Cat. No.: B4241097
M. Wt: 364.4 g/mol
InChI Key: ILLCSPRDNLETNY-UHFFFAOYSA-N
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Description

2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of the benzimidazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Functionalization: The benzimidazole core is then functionalized with formylaminoethyl and isopropyl-phenylacetamide groups through various organic reactions, such as amide bond formation and alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Formylamino Compounds: Molecules containing formylamino groups, known for their reactivity and biological activity.

Uniqueness

2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(2-formamidoethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16(2)25(17-8-4-3-5-9-17)21(27)14-24-19-11-7-6-10-18(19)23-20(24)12-13-22-15-26/h3-11,15-16H,12-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLCSPRDNLETNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
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2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
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2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
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2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
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2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
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2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE

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